molecular formula C11H13ClN2O2 B11817367 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B11817367
M. Wt: 240.68 g/mol
InChI Key: ATQQSWFXWDZKGE-UHFFFAOYSA-N
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Description

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its diverse applications in various fields of research further highlight its uniqueness and importance .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13)(H,14,15);1H

InChI Key

ATQQSWFXWDZKGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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